molecular formula C11H13NO B11913187 Aziridine, 2-methyl-1-(p-toluoyl)- CAS No. 21384-44-1

Aziridine, 2-methyl-1-(p-toluoyl)-

Katalognummer: B11913187
CAS-Nummer: 21384-44-1
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: TXBLMRFAJKUWSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aziridine, 2-methyl-1-(p-toluoyl)- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Aziridine, 2-methyl-1-(p-toluoyl)- typically involves the reaction of 2-methyl aziridine with p-toluoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of Aziridine, 2-methyl-1-(p-toluoyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as steam distillation and crystallization are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Aziridine, 2-methyl-1-(p-toluoyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Aziridine, 2-methyl-1-(p-toluoyl)- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the formation of DNA cross-links, which interfere with DNA replication and transcription, ultimately leading to cell death. The compound targets nucleophilic sites such as the nitrogen atoms in the DNA bases, forming stable adducts .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Aziridine, 2-methyl-1-(p-toluoyl)- is unique due to the presence of the p-toluoyl group, which enhances its stability and reactivity compared to unsubstituted aziridines. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .

Eigenschaften

CAS-Nummer

21384-44-1

Molekularformel

C11H13NO

Molekulargewicht

175.23 g/mol

IUPAC-Name

(2-methylaziridin-1-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C11H13NO/c1-8-3-5-10(6-4-8)11(13)12-7-9(12)2/h3-6,9H,7H2,1-2H3

InChI-Schlüssel

TXBLMRFAJKUWSY-UHFFFAOYSA-N

Kanonische SMILES

CC1CN1C(=O)C2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.